molecular formula C13H18N2O5 B2919455 Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate CAS No. 1909325-44-5

Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate

Cat. No.: B2919455
CAS No.: 1909325-44-5
M. Wt: 282.296
InChI Key: NKQHTPKQKNJILR-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is a chemical compound with the molecular formula C13H18N2O5 and a molecular weight of 282.3 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate typically involves the reaction of 3-aminobenzoic acid with 2,2-dimethoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
  • Ethyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
  • Propyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 3-(2,2-dimethoxyethylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-18-11(19-2)8-14-13(17)15-10-6-4-5-9(7-10)12(16)20-3/h4-7,11H,8H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHTPKQKNJILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC(=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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